3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde
CAS No.: 438532-37-7
Cat. No.: VC1742633
Molecular Formula: C15H12F2O3
Molecular Weight: 278.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438532-37-7 |
|---|---|
| Molecular Formula | C15H12F2O3 |
| Molecular Weight | 278.25 g/mol |
| IUPAC Name | 3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C15H12F2O3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(16)7-13(15)17/h2-8H,9H2,1H3 |
| Standard InChI Key | ARAMEYDTNQOQNB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)F)F |
| Canonical SMILES | COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)F)F |
Introduction
Chemical Identity and Structure
Basic Chemical Information
3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde is a moderately complex organic molecule with distinct structural features. The compound is characterized by the following key identifiers:
| Parameter | Value |
|---|---|
| Chemical Name (IUPAC) | 3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzaldehyde |
| CAS Registry Number | 438532-37-7 |
| Molecular Formula | C₁₅H₁₂F₂O₃ |
| Molecular Weight | 278.25 g/mol |
| PubChem Compound ID | 1226032 |
The compound contains a benzaldehyde core with methoxy substitution at the 4-position and a (2,4-difluorophenoxy)methyl group at the 3-position, creating a unique chemical architecture with multiple functional groups.
Structural Representation
The molecular structure can be represented using several standardized chemical notations:
| Representation Format | Notation |
|---|---|
| SMILES | COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)F)F |
| InChI | InChI=1S/C15H12F2O3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(16)7-13(15)17/h2-8H,9H2,1H3 |
| InChIKey | ARAMEYDTNQOQNB-UHFFFAOYSA-N |
These notations provide standardized ways to digitally represent the compound's structure, enabling database searches and computational analyses.
Physical and Chemical Properties
Fundamental Properties
The physical and chemical properties of 3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde are integral to understanding its behavior in various conditions and potential applications.
| Property | Description |
|---|---|
| Physical State | Solid (inferred based on similar structures) |
| Functional Groups | Aldehyde, ether (phenoxy), methoxy, fluorine substituents |
| Classification | Carbonyl compound, fluorinated aromatic ether |
| Solubility | Soluble in methanol and likely other polar organic solvents |
As a carbonyl compound, the aldehyde functionality provides a reactive site for various chemical transformations, including oxidation, reduction, and nucleophilic addition reactions .
Reactive Characteristics
The compound features several functional groups that contribute to its chemical reactivity:
-
The aldehyde group (-CHO) is highly reactive toward nucleophiles and can participate in condensation reactions.
-
The methoxy group (-OCH₃) acts as an electron-donating group, influencing the electronic distribution in the benzaldehyde ring.
-
The difluorophenoxy moiety introduces fluorine atoms, which can significantly affect the compound's electronic properties, lipophilicity, and metabolic stability .
These structural features collectively determine the compound's chemical behavior and potential applications in synthetic organic chemistry and medicinal chemistry research.
Synthesis and Applications
Research Applications
3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde belongs to a class of compounds that demonstrate potential utility in various research areas:
| Application Domain | Potential Use |
|---|---|
| Medicinal Chemistry | Building block for drug discovery programs |
| Fluorescence Studies | Component in fluorescent probes due to its emission profile |
| Optoelectronics | Potential application in light-emitting materials |
| Chemical Research | Intermediate for synthesis of more complex molecules |
Analytical Characterization
Identification Methods
The characterization and identification of 3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde typically involve multiple analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight verification
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Infrared Spectroscopy (IR) for functional group identification
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High-Performance Liquid Chromatography (HPLC) for purity assessment
These methods provide comprehensive data for confirming the compound's identity and assessing its purity for research applications.
Chemical Reactivity Profile
The compound possesses several reactive sites that can be exploited for chemical transformations:
-
The aldehyde group can undergo oxidation to carboxylic acid or reduction to alcohol
-
The benzylic position adjacent to the phenoxy linkage may be susceptible to functionalization
-
The methoxy group could be demethylated under appropriate conditions
These reactivity patterns can be leveraged in the design of synthetic routes that utilize 3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde as a starting material or intermediate .
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